molecular formula C18H22N2OS B10865326 N-(1-Adamantylcarbonyl)-N'-phenylthiourea

N-(1-Adamantylcarbonyl)-N'-phenylthiourea

Cat. No.: B10865326
M. Wt: 314.4 g/mol
InChI Key: AMCCYURXYYBUCV-UHFFFAOYSA-N
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Description

N-(1-Adamantylcarbonyl)-N’-phenylthiourea is a chemical compound with a unique structure. It belongs to the class of synthetic cannabinoids and has been identified as a designer drug in illegal products sold in Japan

    Chemical Formula: C20H24N2OS

    IUPAC Name: N-(1-adamantylcarbonyl)-N’-phenylthiourea

Preparation Methods

The synthetic routes for N-(1-Adamantylcarbonyl)-N’-phenylthiourea involve the following steps:

  • Formation of Adamantylcarbonyl Isocyanate

    • The adamantylcarbonyl isocyanate is synthesized from adamantane-1-carbonyl chloride and ammonium carbonate.
    • The reaction occurs under anhydrous conditions, typically using a solvent like dichloromethane or chloroform.
  • Reaction with Phenylthiourea

    • The adamantylcarbonyl isocyanate reacts with phenylthiourea to form N-(1-Adamantylcarbonyl)-N’-phenylthiourea.
    • This reaction proceeds at room temperature and is typically carried out in an organic solvent (e.g., acetone or ethyl acetate).

Chemical Reactions Analysis

N-(1-Adamantylcarbonyl)-N’-phenylthiourea can undergo various chemical reactions:

  • Hydrolysis

    • The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea.
  • Oxidation

    • Oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction of the carbonyl group can yield the corresponding alcohol.
  • Substitution

    • Substitution reactions can occur at the adamantyl or phenyl groups.

Scientific Research Applications

  • Medicinal Chemistry

    • It may exhibit cannabinoid receptor activity, making it relevant for research in neuropharmacology and pain management.
  • Biological Studies

    • Researchers investigate its effects on cell signaling pathways and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. it likely involves interactions with cannabinoid receptors (CB1 and CB2) or other molecular targets.

Comparison with Similar Compounds

N-(1-Adamantylcarbonyl)-N’-phenylthiourea stands out due to its adamantyl group and unique structure. Similar compounds include other synthetic cannabinoids like JWH-018, AM-1220, and AM-2233 .

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-(phenylcarbamothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C18H22N2OS/c21-16(20-17(22)19-15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20,21,22)

InChI Key

AMCCYURXYYBUCV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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